Methyl 4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octane-1-carboxylate
Description
Methyl 4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octane-1-carboxylate is a bicyclic triazole derivative characterized by a rigid bicyclo[2.2.2]octane scaffold fused to a 1,2,4-triazole ring. The triazole moiety is substituted with a 2-(trifluoromethyl)phenyl group at position 5 and a methyl group at position 2. The trifluoromethyl group contributes to electronic effects (strong electron-withdrawing nature) and metabolic stability, while the bicyclo system imposes steric constraints that may influence binding specificity and conformational flexibility .
Properties
IUPAC Name |
methyl 4-[4-methyl-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]bicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O2/c1-26-15(13-5-3-4-6-14(13)20(21,22)23)24-25-16(26)18-7-10-19(11-8-18,12-9-18)17(27)28-2/h3-6H,7-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAPACYLOSZADX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C23CCC(CC2)(CC3)C(=O)OC)C4=CC=CC=C4C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609639 | |
| Record name | Methyl 4-{4-methyl-5-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}bicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
719274-90-5 | |
| Record name | Methyl 4-{4-methyl-5-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}bicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octane-1-carboxylate, a complex organic compound, has garnered attention in pharmaceutical research due to its potential biological activities. The compound features a bicyclic structure combined with a triazole moiety, which is known for its diverse pharmacological properties.
Biological Activity Overview
The biological activity of this compound primarily revolves around its interaction with various biological targets, leading to potential therapeutic applications. Key areas of interest include:
- Antimicrobial Activity: Triazole derivatives are often evaluated for their antifungal properties. The presence of the trifluoromethyl group may enhance the lipophilicity and permeability of the compound, potentially increasing its efficacy against fungal pathogens.
- Anticancer Properties: Research indicates that compounds with triazole structures can exhibit anticancer activities by inhibiting specific enzymes involved in tumor progression. The IKZF2 degrader activity mentioned in related studies suggests that this compound could modulate immune responses in cancer therapies .
Antimicrobial Studies
In a study examining the antimicrobial efficacy of various triazole derivatives, it was found that modifications to the triazole ring significantly influenced antifungal potency. The compound's structure suggests it may have enhanced activity against resistant strains due to its unique substitution patterns .
Anticancer Mechanisms
Research has highlighted that compounds similar to this compound can act as IKZF2 degraders, which may lead to increased expression of Treg markers and improved suppression of T-cell activation in vitro . This mechanism is crucial for developing targeted cancer therapies that minimize systemic side effects.
Case Study 1: Antifungal Activity
A recent study evaluated the antifungal properties of triazole derivatives against Candida species. The results indicated that compounds with trifluoromethyl substitutions exhibited higher inhibition zones compared to their non-substituted counterparts, suggesting a promising avenue for treating fungal infections .
Case Study 2: Cancer Therapy
In an experimental model involving murine Tregs, the administration of triazole-based compounds resulted in a notable decrease in tumor growth rates. This effect was attributed to the modulation of immune responses via IKZF2 pathways, highlighting the potential for these compounds in cancer immunotherapy .
Data Table: Biological Activities
| Biological Activity | Compound Structure | Observed Effect |
|---|---|---|
| Antimicrobial | Triazole with trifluoromethyl | Enhanced antifungal activity against resistant strains |
| Anticancer | IKZF2 degrader | Increased Treg suppression leading to reduced tumor growth |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares a 1,2,4-triazole core with several derivatives reported in the literature. Key structural differences lie in substituents and appended scaffolds:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 2-(trifluoromethyl)phenyl group in the target compound contrasts with electron-donating methoxy groups (e.g., in ) or sulfonyl groups (e.g., in ), which may alter electronic density on the triazole ring and influence reactivity or binding interactions.
- Functional Groups : The methyl ester in the target compound enhances solubility in organic solvents compared to thioethers () or thiones (), which may form disulfide bonds or exhibit redox activity.
Preparation Methods
Bicyclo[2.2.2]Octane Core Synthesis
The bicyclo[2.2.2]octane framework is synthesized via catalytic oxidation of 1,4-dimethylenecyclohexane using transition metal catalysts. Source details a method where 1,4-dimethylenecyclohexane is treated with fuming sulfuric acid (107%) at room temperature, yielding bicyclo[2.2.2]octane-1,4-dicarboxylic acid after hydrolysis. This diacid is subsequently esterified using methanol in the presence of tin or titanium-based catalysts, producing methyl bicyclo[2.2.2]octane-1-carboxylate with >85% yield. Alternative approaches employ cobalt-catalyzed hydroformylation of 1,3-cyclohexadiene at 150°C under 200 bar CO/H₂ pressure, though this method requires stringent safety protocols.
Key parameters influencing yield and purity include:
1,2,4-Triazole Ring Construction
The 4-methyl-1,2,4-triazole moiety is introduced via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. Source demonstrates that refluxing 2-hydrazinyl-N-(3,4-dimethoxyphenyl)acetamide with formaldehyde in ethanol catalyzed by p-toluenesulfonic acid produces 1,2,4-triazoles in 38% yield. For the target compound, methyl bicyclo[2.2.2]octane-1-carboxylate is first converted to its hydrazide derivative using hydrazine hydrate, followed by reaction with acetyl chloride to form the thiosemicarbazide intermediate. Cyclization is achieved under reflux with triethyl orthoformate, yielding the 3-mercapto-1,2,4-triazole precursor.
Comparative analysis of cyclization methods reveals:
- Formaldehyde-mediated cyclization (Source): Lower yields (38%) but simpler workup.
- Triethyl orthoformate method (Source): Higher yields (62%) with stringent anhydrous conditions.
Trifluoromethylphenyl Substituent Incorporation
The 2-(trifluoromethyl)phenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Source outlines a palladium-catalyzed coupling between 3-bromo-1,2,4-triazole and 2-(trifluoromethyl)phenylboronic acid, achieving 78% yield in toluene/water biphasic solvent. Alternatively, Source employs Ullmann coupling with copper iodide and trans-N,N’-dimethylcyclohexane-1,2-diamine, yielding 65% product under microwave irradiation.
Critical factors for successful coupling include:
Final Esterification and Purification
The methyl ester group is introduced via Fischer esterification or alkylation. Source describes treating bicyclo[2.2.2]octane-1-carboxylic acid with methanol and sulfuric acid under reflux, achieving 92% conversion. For acid-sensitive intermediates, Mitsunobu conditions (DIAD, PPh₃) with methanol are preferred, yielding 88% ester. Final purification involves recrystallization from ethyl acetate/petroleum ether (1:4) or preparative HPLC using C18 columns.
Scalability and Industrial Considerations
Large-scale production faces challenges in controlling exotherms during bicyclo[2.2.2]octane formation and minimizing Pd residues in coupling steps. Source recommends continuous-flow reactors for oxidation steps to enhance heat dissipation, while Source proposes telescoped synthesis to avoid isolating reactive intermediates.
Q & A
Q. How to validate the compound’s metabolic stability in preclinical models?
- Methodological Answer :
- In vitro hepatocyte assays : Incubate with liver microsomes (e.g., human/rat) and quantify parent compound via LC-MS.
- CYP450 inhibition screening : Use fluorogenic substrates to assess isoform-specific interactions ( references enzyme inhibition studies).
- Pharmacokinetic modeling : Integrate in vitro data with allometric scaling for in vivo predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
